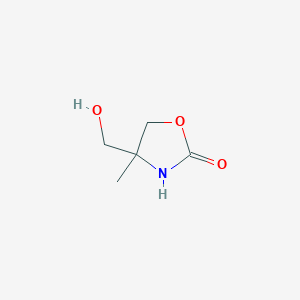

4-(Hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57599. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-5(2-7)3-9-4(8)6-5/h7H,2-3H2,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUDHKGYEHJGQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=O)N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00288785 | |

| Record name | NSC57599 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00288785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6629-85-2 | |

| Record name | NSC57599 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57599 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC57599 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00288785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 4-(Hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one

Introduction: A Versatile Scaffold in Modern Chemistry

This compound is a heterocyclic compound of significant interest to the scientific community, particularly those in drug development and medicinal chemistry. As a derivative of the oxazolidinone core, it belongs to a class of compounds renowned for their therapeutic applications, most notably as antibacterial agents.[1][2] The first FDA-approved drug in this class, Linezolid, revolutionized the treatment of multi-drug resistant Gram-positive infections by inhibiting bacterial protein synthesis through a novel mechanism of action.[3][4]

This guide provides a comprehensive overview of the chemical properties of this compound. We will delve into its synthesis, reactivity, and spectroscopic signature, offering field-proven insights for its practical application. The presence of both a reactive primary alcohol and a modifiable nitrogen atom on a stable, chiral-capable scaffold makes this molecule a highly valuable building block for creating diverse chemical libraries and developing novel therapeutic agents.

Core Physicochemical and Spectroscopic Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in research. The data presented below has been compiled from various chemical suppliers and databases.

Data Summary Table

| Property | Value | Source |

| CAS Number | 6629-85-2 | [5] |

| Molecular Formula | C₅H₉NO₃ | [5] |

| Molecular Weight | 131.13 g/mol | [5] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 85.6 °C (Predicted) | [6][7] |

| Boiling Point | 430.6±14.0 °C (Predicted) | [6] |

| Density | 1.288±0.06 g/cm³ (Predicted) | [6] |

| pKa | 12.11±0.40 (Predicted) | [6] |

Spectroscopic Signature Analysis

Confirming the identity and purity of this compound is paramount. While specific spectra are proprietary, the expected spectroscopic characteristics are as follows:

-

¹H NMR (Proton NMR): The spectrum should reveal distinct signals corresponding to the different proton environments. Expect a singlet for the C4-methyl group, two diastereotopic protons for the C5-methylene group (appearing as an AB quartet or two doublets), a singlet or broad singlet for the N-H proton, a signal for the hydroxymethyl protons, and a broad singlet for the hydroxyl proton which may exchange with D₂O.

-

¹³C NMR (Carbon NMR): Key signals would include the carbonyl carbon of the carbamate (~155-160 ppm), the quaternary carbon at C4, the methylene carbon at C5, the methyl carbon, and the hydroxymethyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching band around 1750 cm⁻¹, characteristic of a cyclic carbamate. A broad absorption band in the region of 3200-3500 cm⁻¹ would indicate the O-H and N-H stretching vibrations.

Synthesis and Experimental Protocols

The synthesis of 4,4-disubstituted oxazolidin-2-ones typically involves the cyclization of a 2-amino-2-methyl-1,3-propanediol derivative. The choice of cyclizing agent is critical to ensure high yields and prevent side reactions.

General Synthetic Workflow

The diagram below illustrates a common and reliable pathway for synthesizing the target molecule. This approach begins with a readily available starting material and employs a mild cyclizing agent, ensuring the integrity of the hydroxyl group.

Caption: General workflow for the synthesis of the target oxazolidinone.

Protocol: Synthesis via Carbonyl Diimidazole (CDI) Cyclization

This protocol is a self-validating system. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), and the final product's identity is confirmed using the spectroscopic methods outlined previously.

Expertise & Causality: Carbonyldiimidazole (CDI) is chosen as the cyclizing agent because it is highly reactive yet produces imidazole and CO₂ as byproducts, which are easily removed during workup, simplifying purification. The reaction is typically run in an aprotic solvent like THF to prevent side reactions with the solvent.

Methodology:

-

Preparation: To a solution of 2-amino-2-methyl-1,3-propanediol (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M), add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 10% Methanol in Dichloromethane eluent system). The disappearance of the starting amino alcohol spot indicates reaction completion.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove the THF.

-

Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl (to remove imidazole), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound stems from its two primary reactive sites: the primary hydroxyl group and the N-H of the carbamate. This dual functionality allows for sequential or selective modification, making it a powerful scaffold for building molecular complexity.

Caption: Key reactive sites and potential derivatization pathways.

Reactions at the Hydroxyl Group

The primary alcohol is the more nucleophilic and accessible site for many reactions.

-

O-Acylation (Esterification): Reaction with an acyl chloride or anhydride in the presence of a non-nucleophilic base like pyridine or triethylamine readily forms the corresponding ester. This is a robust method for introducing a wide variety of functional groups.

-

O-Alkylation (Etherification): To form an ether, the hydroxyl group must first be deprotonated with a strong base, such as sodium hydride (NaH), to form the alkoxide, which then acts as a potent nucleophile to displace a halide from an alkyl halide.

-

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Stronger oxidizing agents will lead to the corresponding carboxylic acid.

Reactions at the N-H Group

The N-H proton is significantly less acidic than the O-H proton due to its amide-like character. Therefore, reactions at this site typically require prior deprotonation of the hydroxyl group (protection) or the use of strong bases.

-

N-Alkylation/N-Acylation: After protecting the hydroxyl group (e.g., as a silyl ether), the N-H can be deprotonated with a strong base like NaH or n-BuLi, followed by quenching with an electrophile (alkyl halide or acyl chloride). This two-step process allows for selective N-functionalization, which is crucial in the synthesis of many oxazolidinone-based drugs.

Relevance in Drug Development

The oxazolidinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets.[2][8]

Mechanism of Action: The Oxazolidinone Class

Oxazolidinone antibiotics exert their effect by targeting a very early stage of bacterial protein synthesis.[4] They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of the initiation complex with initiator fMet-tRNA.[4] This unique mechanism means there is no cross-resistance with other classes of protein synthesis inhibitors, making them effective against challenging pathogens like MRSA and VRE.[1]

Caption: Inhibition of bacterial protein synthesis by oxazolidinone antibiotics.

Utility as a Synthetic Building Block

This compound serves as an ideal starting point for drug discovery campaigns:

-

Vector for SAR: The hydroxymethyl group provides a convenient attachment point to explore structure-activity relationships (SAR). By converting it into various ethers, esters, or other functional groups, researchers can probe the binding pocket of a target enzyme or receptor to optimize potency and selectivity.

-

Improved Pharmacokinetics: The gem-dimethyl group at the C4 position can impart metabolic stability by blocking potential sites of oxidation. This steric hindrance can slow down metabolic degradation, potentially leading to improved pharmacokinetic profiles of drug candidates.

-

Chirality: The C4 position is a quaternary stereocenter. While the specific molecule of this guide is achiral, related chiral 4-substituted oxazolidinones are invaluable as chiral auxiliaries in asymmetric synthesis, guiding the stereochemical outcome of reactions.[9]

Safety and Handling

As with any laboratory chemical, proper handling is essential.

-

Hazards: this compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[6]

-

Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid breathing dust. In case of contact, wash the affected area thoroughly with water.

Conclusion

This compound is more than just a simple heterocyclic compound; it is a versatile and powerful tool for chemical innovation. Its stable core, derived from a clinically validated pharmacophore, combined with its strategically placed functional handles, makes it an exceptionally valuable building block for researchers in drug discovery and synthetic chemistry. A firm grasp of its synthesis, reactivity, and properties, as detailed in this guide, empowers scientists to leverage this scaffold to its full potential in the creation of next-generation therapeutics and complex molecular architectures.

References

-

Ouerfelli, O., et al. (2018). Stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines. Synthetic Communications, 48(17), 2242–2252. [Link]

-

ResearchGate. (2018). Stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines. [Link]

-

Park, C. S., et al. (2002). Novel Stereoselective Synthesis of Functionalized Oxazolidinones from Chiral Aziridines. The Journal of Organic Chemistry, 68(1), 43–49. [Link]

-

Sci-Hub. (2018). Stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines. Synthetic Communications. [Link]

-

Shin, K., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 23(9), 2329. [Link]

-

Ippolito, J. A., et al. (2008). Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. Antimicrobial Agents and Chemotherapy, 52(9), 3253–3256. [Link]

-

Mishra, S., et al. (2015). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry. [Link]

-

Kim, H., et al. (2015). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. The Journal of Organic Chemistry, 80(1), 344-355. [Link]

-

He, L., et al. (2005). Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. Journal of Peptide Research, 66(6), 319-323. [Link]

-

Lee, D., et al. (2015). Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Tandem Lossen Rearrangement and Ring Closure of Asymmetric Aldol Adducts. The Journal of Organic Chemistry, 80(20), 10178-10186. [Link]

-

Scarim, C. B., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 390-421. [Link]

-

ResearchGate. (2023). (PDF) Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry. [Link]

Sources

- 1. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-HYDROXYMETHYL-4-METHYL-2-OXAZOLIDINONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-(Hydroxymethyl)oxazolidin-2-one | 15546-08-4 [amp.chemicalbook.com]

- 7. 4-(Hydroxymethyl)oxazolidin-2-one | 15546-08-4 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unassuming Workhorse: A Technical Guide to 4-(hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one in Asymmetric Synthesis

Introduction: In the landscape of modern organic synthesis, the quest for stereochemical control is paramount. Chiral auxiliaries remain a cornerstone of this endeavor, offering a reliable and predictable method for inducing asymmetry in carbon-carbon bond formation. Among these, oxazolidinones, popularized by David A. Evans, stand out for their robust performance and versatility.[1][2] This technical guide focuses on a specific, yet highly effective, member of this family: 4-(hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one (CAS 6629-85-2) . Derived from the readily available and achiral amino alcohol, 2-amino-2-methyl-1-propanol, this auxiliary provides a powerful platform for diastereoselective alkylations and aldol reactions, making it a valuable tool for researchers in drug discovery and natural product synthesis.

This document serves as an in-depth guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the underlying principles and causality behind the experimental protocols, ensuring a deep understanding of its application.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is the foundation of its effective and safe use in the laboratory.

| Property | Value | Source |

| CAS Number | 6629-85-2 | - |

| Molecular Formula | C₅H₉NO₃ | - |

| Molecular Weight | 131.13 g/mol | - |

| Appearance | White to off-white solid | - |

| Melting Point | Not widely reported; similar structures are solids | - |

| Solubility | Soluble in many organic solvents (THF, CH₂Cl₂, Ethyl Acetate) | General Chemical Knowledge |

| pKa | The N-H proton is weakly acidic (pKa ~18-20 in DMSO) | General Chemical Knowledge |

Safety Profile: this compound is considered harmful if swallowed and may cause skin and eye irritation. Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.

Synthesis of the Chiral Auxiliary

The accessibility of an auxiliary is critical for its widespread adoption. This compound is readily prepared from inexpensive starting materials. The following protocol is based on the well-established method of cyclizing amino alcohols with carbonate sources.[3]

Reaction Scheme: 2-amino-2-methyl-1-propanol reacts with diethyl carbonate, typically with base catalysis at elevated temperature, to form the oxazolidinone ring and ethanol as a byproduct.

Caption: Synthesis of the target oxazolidinone auxiliary.

Detailed Experimental Protocol: Synthesis of this compound

-

Apparatus Setup: Equip a round-bottom flask with a mechanical stirrer and a distillation head connected to a receiving flask. The setup should be under an inert atmosphere (Nitrogen or Argon).

-

Charging the Flask: To the flask, add 2-amino-2-methyl-1-propanol (1.0 eq.), diethyl carbonate (2.0 eq.), and a catalytic amount of anhydrous potassium carbonate (0.1 eq.).[3]

-

Reaction: Lower the flask into a preheated oil bath at 135°C. Stir the mixture vigorously.

-

Distillation: Ethanol will begin to distill from the reaction mixture. Collect the distillate in the receiving flask, which can be cooled in an ice bath to improve condensation. The reaction is driven to completion by the removal of ethanol. Monitor the reaction progress by observing the cessation of ethanol distillation.[3]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with dichloromethane and wash with water to remove potassium carbonate.

-

Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is typically a crystalline solid that can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the pure oxazolidinone.[3]

Application in Asymmetric Synthesis: A Step-by-Step Workflow

The utility of this compound lies in its temporary incorporation onto a prochiral substrate, guiding a subsequent diastereoselective transformation. The general workflow involves three key stages: N-Acylation, Diastereoselective Enolate Formation & Alkylation, and Auxiliary Cleavage.

Caption: General workflow for asymmetric alkylation.

Stage 1: N-Acylation

The first step is to attach the desired acyl group to the nitrogen of the auxiliary. This is typically achieved by deprotonation of the N-H followed by reaction with an acyl chloride or anhydride.

Detailed Experimental Protocol: N-Propionylation

-

Preparation: Dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried, round-bottom flask under an inert atmosphere.

-

Deprotonation: Cool the solution to -78°C in a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.05 eq., as a solution in hexanes) dropwise. The solution may turn yellow. Stir for 30 minutes at -78°C.[4]

-

Acylation: Add propionyl chloride (1.1 eq.) dropwise to the lithium salt solution at -78°C.

-

Reaction & Quench: Allow the reaction to warm slowly to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.[4]

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel chromatography to yield the N-propionyl derivative.

Stage 2: Diastereoselective Alkylation

This is the critical stereochemistry-defining step. Deprotonation of the N-acyl auxiliary forms a rigid, chelated Z-enolate. The substituents on the auxiliary sterically block one face of the enolate, forcing the incoming electrophile to approach from the opposite, less-hindered face.

Caption: Stereocontrol via a chelated Z-enolate intermediate.

Detailed Experimental Protocol: Diastereoselective Benzylation

-

Preparation: Dissolve the N-propionyl auxiliary (1.0 eq.) in anhydrous THF and cool to -78°C under an inert atmosphere.

-

Enolate Formation: Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq., as a 1.0 M solution in THF) dropwise. Stir for 30-60 minutes at -78°C to ensure complete formation of the sodium enolate.

-

Alkylation: Add benzyl bromide (1.2 eq.) dropwise. Keep the reaction at -78°C for several hours, monitoring by TLC. The optimal time can vary.

-

Quench and Work-up: Quench the reaction with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry, and concentrate.

-

Analysis and Purification: The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. The major diastereomer is then isolated by silica gel chromatography. High diastereoselectivities (>95:5) are expected for this class of reaction.

Stage 3: Auxiliary Cleavage

The final step is the non-destructive removal of the auxiliary to reveal the desired enantiomerically enriched product. The choice of cleavage reagent dictates the functional group obtained. This versatility is a key advantage of the oxazolidinone methodology.

Protocol 3A: Reductive Cleavage to a Chiral Primary Alcohol

-

Mechanism Insight: Lithium borohydride (LiBH₄) is a mild reducing agent capable of reducing the N-acyl group to a primary alcohol. The lithium cation is believed to coordinate to both the exocyclic carbonyl oxygen and the hydroxyl group of the auxiliary, facilitating hydride delivery.[5][6]

-

Setup: Dissolve the purified, alkylated N-acyl auxiliary (1.0 eq.) in anhydrous diethyl ether or THF.

-

Reduction: Cool the solution to 0°C and add lithium borohydride (LiBH₄, 2.0 eq.) portion-wise. Add methanol (4.0 eq.) dropwise, which generates hydrogen gas and accelerates the reduction.

-

Reaction: Stir the reaction at 0°C to room temperature until TLC shows complete consumption of the starting material.

-

Work-up: Cool the reaction to 0°C and slowly quench with 1 M NaOH. Extract the product into an organic solvent. The aqueous layer will contain the recovered auxiliary.

-

Purification: The desired chiral alcohol is purified from the organic extracts by chromatography. The aqueous layer can be acidified and extracted to recover the this compound auxiliary for reuse.

Protocol 3B: Hydrolytic Cleavage to a Chiral Carboxylic Acid

-

Mechanism Insight: A common method employs lithium hydroxide and hydrogen peroxide. The hydroperoxide anion (OOH⁻) is a potent nucleophile that selectively attacks the exocyclic imide carbonyl, leading to cleavage without epimerization of the newly formed stereocenter.

-

Setup: Dissolve the N-acyl auxiliary in a 3:1 mixture of THF and water.

-

Cleavage: Cool the solution to 0°C. Add 30% aqueous hydrogen peroxide (4.0 eq.) followed by aqueous lithium hydroxide (LiOH, 2.0 eq.).

-

Reaction: Stir vigorously at 0°C for 2-4 hours.

-

Quench: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

-

Isolation: Separate the layers. The recovered auxiliary can be extracted from the organic layer. Acidify the aqueous layer (e.g., with 1M HCl) and extract with an organic solvent to isolate the chiral carboxylic acid.

Applications in Drug Development

The oxazolidinone ring is a privileged scaffold in medicinal chemistry. It is the core structure of the antibiotic Linezolid.[7] The ability to use related structures like this compound to stereoselectively synthesize chiral building blocks is of immense value. For example, the enantiomerically pure alcohols and carboxylic acids produced via this methodology are versatile starting points for the synthesis of complex pharmaceutical ingredients where a specific stereoisomer is required for biological activity.

Conclusion

This compound represents a highly practical and efficient tool for the modern synthetic chemist. Its straightforward synthesis from inexpensive materials, combined with the predictable and high levels of stereocontrol it imparts in alkylation reactions, makes it an attractive choice. The operational simplicity of the protocols and the versatility of the cleavage methods ensure its place in the toolbox of researchers dedicated to the precise construction of chiral molecules for pharmaceutical and academic research.

References

-

Ouerfelli, O., et al. (2018). Stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines. Synthetic Communications, 48(17), 2242–2252. Available at: [Link]

-

Yim, J., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 23(11), 2937. Available at: [Link]

-

Wikipedia contributors. (2023, December 27). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Fink, S., et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Organic Chemistry Laboratory. Williams College. Available at: [Link]

-

Ghorai, M. K., & Kumar, A. (2014). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 4(78), 41656-41681. Available at: [Link]

-

Ouerfelli, O., et al. (2018). Stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines. ResearchGate. Available at: [Link]

-

Hernández-Vázquez, E., et al. (2020). Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. ACS Omega, 5(4), 1882-1886. Available at: [Link]

-

Di Mola, A., et al. (2017). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry. Available at: [Link]

-

Davies, S. G., et al. (2012). Diastereoselective alkylation and methods for chiral auxiliary removal. ResearchGate. Available at: [Link]

-

Bull, S. D., et al. (2009). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry, 7(15), 3149-3161. Available at: [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0015063). Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Available at: [Link]

-

Gage, J. R., & Evans, D. A. (1990). (S)-4-(PHENYLMETHYL)-2-OXAZOLIDINONE. Organic Syntheses, 68, 83. Available at: [Link]

-

Urpí, F., et al. (2021). In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed by Copper(II) Acetate. The Journal of Organic Chemistry, 86(17), 11844-11855. Available at: [Link]

-

Di Mola, A., et al. (2017). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 4R-(1R-hydroxy-(4-nitrophenyl)-methyl)-1,3-oxazolidin-2-one. Available at: [Link]

-

Wikipedia contributors. (2023, November 28). Lithium borohydride. In Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

-

Riela, S., et al. (2018). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. ARKIVOC, 2018(5), 169-182. Available at: [Link]

-

González-Vera, J. A., et al. (2015). Table 1: Synthesis of 4-substituted-3-methyl-1,3-oxazolidin-2-ones. ResearchGate. Available at: [Link]

-

Li, Y., et al. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 19(10), 15577-15588. Available at: [Link]

-

Kundu, S., et al. (2023). Mechanistic Insights into the Reductive N–O Bond Cleavage of O-Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. Journal of the American Chemical Society. Available at: [Link]

-

Reddit. (2021). Why is LiBH4 a stronger reducing agent than NaBH4? r/OrganicChemistry. Available at: [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Lithium borohydride - Wikipedia [en.wikipedia.org]

- 6. reddit.com [reddit.com]

- 7. Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries - PubMed [pubmed.ncbi.nlm.nih.gov]

physical properties of 4-(hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one

- 1. 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dovepress.com [dovepress.com]

- 4. LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Liquid chromatography-tandem mass spectrometry for the determination of a new oxazolidinone antibiotic DA-7867 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FTIR monitoring of oxazolidin-5-one formation and decomposition in a glycolaldehyde-phenylalanine model system by isotope labeling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]

- 11. westlab.com [westlab.com]

- 12. SSERC | Melting point determination [sserc.org.uk]

- 13. Melting point - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Video: Boiling Points - Procedure [jove.com]

- 16. phillysim.org [phillysim.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. uomus.edu.iq [uomus.edu.iq]

- 19. Calculating physical properties of organic compounds for environmental modeling from molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. chem.ws [chem.ws]

- 23. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 24. Khan Academy [khanacademy.org]

- 25. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 26. pKa and log p determination | PPTX [slideshare.net]

- 27. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 28. creative-bioarray.com [creative-bioarray.com]

- 29. researchgate.net [researchgate.net]

- 30. High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery [arxiv.org]

- 31. math.unipd.it [math.unipd.it]

- 32. [2501.09896] High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery [arxiv.org]

4-(hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one molecular structure

An In-depth Technical Guide to 4-(Hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one: Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in organic synthesis and medicinal chemistry. We will delve into its molecular architecture, outline robust synthetic strategies, detail methods for its characterization, and explore its potential applications as a chiral building block.

Introduction: The Oxazolidinone Scaffold

The oxazolidinone ring is a five-membered heterocycle containing both nitrogen and oxygen atoms. This structural motif is a cornerstone in modern chemistry, serving two primary roles:

-

Chiral Auxiliaries: In asymmetric synthesis, chiral oxazolidinones, famously pioneered by David A. Evans, are temporarily attached to a substrate to direct the stereochemical outcome of a reaction with high precision.[1][2] This strategy allows for the construction of complex, enantiomerically pure molecules, which is critical for pharmaceuticals and biologically active compounds.[3]

-

Pharmacophores: The oxazolidinone core is a privileged scaffold in medicinal chemistry.[4] It is present in a class of synthetic antibiotics, with Linezolid being the first approved drug in this category, effective against multi-drug resistant Gram-positive bacteria.[5][6] Its stability and ability to form key hydrogen bond interactions make it a valuable component in drug design.[4]

This compound is a specific derivative that combines the core oxazolidinone ring with two functional handles: a primary alcohol (-CH₂OH) and a quaternary methyl group. This unique combination offers intriguing possibilities for its use as a versatile synthetic intermediate.

Molecular Structure and Physicochemical Properties

The core of the molecule is the 1,3-oxazolidin-2-one ring. At the C4 position, it features both a hydroxymethyl and a methyl substituent. This substitution pattern creates a chiral center at C4 if the molecule is synthesized from a chiral precursor, although the commercially available material is often a racemate.

Key Physicochemical Data

| Property | Value | Source |

| Chemical Formula | C₅H₉NO₃ | [7] |

| Molecular Weight | 131.13 g/mol | [7] |

| CAS Number | 6629-85-2 | [7] |

| Appearance | White to off-white solid | [8] |

| Topological Polar Surface Area | 58.6 Ų | [9] |

| Hydrogen Bond Donors | 2 | [10] |

| Hydrogen Bond Acceptors | 3 | [10] |

Synthesis and Stereochemical Control

The synthesis of oxazolidinones is well-established, typically proceeding from β-amino alcohols.[11] For the target molecule, this compound, the logical precursor is 2-amino-2-methyl-1,3-propanediol. The cyclization is achieved by reaction with a carbonylating agent.

The choice of carbonylating agent is critical and driven by factors such as reaction conditions, scale, and safety. Phosgene and its derivatives are highly effective but toxic. Diethyl carbonate offers a safer, albeit often slower, alternative that proceeds under basic conditions.

Workflow for Synthesis from a β-Amino Alcohol```dot

digraph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

}

Caption: Mechanism of stereocontrol using a generic chiral auxiliary.

After the desired stereocenter is set, the auxiliary is cleaved under conditions that do not racemize the newly formed chiral center, and it can often be recovered and reused, making the process atom-economical. [2]

Conclusion

This compound is a structurally interesting molecule that benefits from the rich chemistry of the oxazolidinone scaffold. Its bifunctional nature—possessing both a reactive hydroxyl group and the stable heterocyclic core—makes it a promising intermediate for the synthesis of complex targets in materials science, agrochemicals, and pharmaceuticals. Further exploration of its chiral synthesis and application in asymmetric reactions will undoubtedly unlock its full potential for drug development professionals and research scientists.

References

- Wikipedia. (n.d.). Chiral auxiliary.

-

de Souza, R. O. M. A., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

- University of Windsor. (n.d.). Asymmetric Synthesis.

- Basava, V. (n.d.). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society.

- University of York. (n.d.). Asymmetric Synthesis.

-

Zhang, W., et al. (2005). Practical Synthesis of Fluorous Oxazolidinone Chiral Auxiliaries from α-Amino Acids. The Journal of Organic Chemistry, 70(25), 10125–10131. [Link]

-

Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved January 17, 2026, from [Link]

-

Lee, S., et al. (2020). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 25(21), 5188. [Link]

-

ResearchGate. (n.d.). Table 2. Reaction conditions used in the synthesis of chiral.... Retrieved January 17, 2026, from [Link]

-

Ouerfelli, O., et al. (2018). Stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines. Synthetic Communications, 48(17), 2242-2252. [Link]

-

ResearchGate. (2018). Stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines. Retrieved January 17, 2026, from [Link]

-

Sci-Hub. (2018). Stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines. Retrieved January 17, 2026, from [Link]

-

SpectraBase. (n.d.). Oxazolidin-2-one, 4-hydroxy-4,5,5-trimethyl-3-[3-(4-morpholyl)propyl]-. Retrieved January 17, 2026, from [Link]

-

SpectraBase. (n.d.). (4R,5S)-5-(hydroxymethyl)-4-(phenylmethyl)-2-oxazolidinone. Retrieved January 17, 2026, from [Link]

-

bioRxiv. (2022). Structure-Uptake Relationship Studies of Oxazolidinones in Gram-negative ESKAPE Pathogens. Retrieved January 17, 2026, from [Link]

-

National Institutes of Health. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. Retrieved January 17, 2026, from [Link]

-

University of Chemistry and Technology, Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). (5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one. Retrieved January 17, 2026, from [Link]

-

National Institutes of Health. (2013). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. Retrieved January 17, 2026, from [Link]

-

National Institutes of Health. (2014). Current Updates on Oxazolidinone and Its Significance. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2023). Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. york.ac.uk [york.ac.uk]

- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4-HYDROXYMETHYL-4-METHYL-2-OXAZOLIDINONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. 4-(Hydroxymethyl)oxazolidin-2-one | 15546-08-4 [amp.chemicalbook.com]

- 9. (5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one | C4H7NO3 | CID 10236003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemscene.com [chemscene.com]

- 11. Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4-(Hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 4-(hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one, a heterocyclic compound of interest in pharmaceutical and synthetic chemistry. Due to the limited availability of published spectroscopic data for this specific molecule, this guide will utilize data from the closely related analog, 4,4-dimethyl-1,3-oxazolidin-2-one, as a primary example for interpretation. This approach allows for a detailed exploration of the principles and methodologies involved in acquiring and analyzing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this class of compounds. The guide is intended for researchers, scientists, and drug development professionals seeking to understand the structural elucidation of substituted oxazolidin-2-ones.

Introduction: The Significance of Oxazolidin-2-ones

The oxazolidin-2-one ring system is a crucial pharmacophore found in a variety of medicinally important compounds, most notably in a class of antibiotics that inhibit bacterial protein synthesis. The substitution pattern on this heterocyclic core dictates the compound's biological activity, pharmacokinetic properties, and potential for chiral applications in asymmetric synthesis. The accurate and unambiguous determination of the structure of novel oxazolidin-2-one derivatives is therefore a critical step in the drug discovery and development process.

This compound is a member of this important class of compounds. Its structure, featuring a quaternary carbon at the 4-position bearing both a methyl and a hydroxymethyl group, presents a unique spectroscopic fingerprint. This guide will delve into the multifaceted approach of using ¹H NMR, ¹³C NMR, FT-IR, and MS to confirm the identity and purity of this and related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Experimental Protocol: Acquiring High-Quality NMR Spectra

Sample Preparation:

-

Solvent Selection: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, for compounds with exchangeable protons (like the hydroxyl and N-H protons in our target molecule), deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it slows down the exchange rate, allowing for the observation of these protons.

-

Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining high-quality ¹H and ¹³C NMR spectra on a modern spectrometer.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

¹H NMR: Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.

-

¹³C NMR: Due to the low natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically employed to simplify the spectrum and improve the signal-to-noise ratio.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. For our target molecule, this compound, we would expect the following signals:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ | ~1.3 | Singlet | 3H |

| -CH₂- (ring) | ~4.2 | Singlet or AB quartet | 2H |

| -CH₂-OH | ~3.5 | Doublet | 2H |

| -OH | Variable | Triplet | 1H |

| -NH | Variable | Singlet | 1H |

Causality Behind Expected Shifts:

-

The methyl group at C4 is a singlet as it has no adjacent protons. Its chemical shift is in the typical aliphatic region.

-

The methylene protons on the oxazolidinone ring (C5) are diastereotopic due to the chiral center at C4. In a chiral environment, they may appear as a pair of doublets (an AB quartet) rather than a simple singlet. However, in some cases, they may be accidentally isochronous and appear as a singlet. Their downfield shift is due to the adjacent oxygen atom.

-

The hydroxymethyl protons are shifted downfield by the adjacent hydroxyl group and will appear as a doublet due to coupling with the hydroxyl proton.

-

The hydroxyl proton will appear as a triplet due to coupling with the adjacent methylene protons. Its chemical shift is highly dependent on concentration, temperature, and solvent.

-

The amide proton (NH) is typically a broad singlet and its chemical shift is also variable.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, we anticipate the following signals:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -C H₃ | ~25 |

| C 4 (quaternary) | ~60 |

| -C H₂- (ring) | ~75 |

| -C H₂-OH | ~65 |

| C =O (carbonyl) | ~160 |

Causality Behind Expected Shifts:

-

The carbonyl carbon of the carbamate is significantly deshielded and appears far downfield.

-

The ring methylene carbon (C5) is shifted downfield due to the adjacent oxygen atom.

-

The quaternary carbon (C4) is also in a downfield region due to the attached oxygen and nitrogen atoms.

-

The hydroxymethyl carbon is in a typical range for an alcohol.

-

The methyl carbon is the most upfield signal, as expected for an aliphatic carbon.

Infrared (IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Solid Sample Analysis

Sample Preparation (KBr Pellet Method):

-

A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg) in an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

A background spectrum of the empty spectrometer is recorded, followed by the spectrum of the sample pellet.

IR Spectral Interpretation

The IR spectrum of this compound would be characterized by the following key absorption bands:

| Functional Group | **Characteristic Absorption (cm⁻¹) ** | Appearance |

| N-H Stretch | 3200-3400 | Broad |

| O-H Stretch | 3200-3600 | Broad |

| C-H Stretch (aliphatic) | 2850-3000 | Sharp |

| C=O Stretch (carbamate) | 1730-1750 | Strong, sharp |

| C-O Stretch | 1000-1300 | Strong |

Expert Insights: The broadness of the N-H and O-H stretching bands is due to hydrogen bonding. The most prominent and diagnostic peak in the spectrum will be the strong, sharp carbonyl absorption of the cyclic carbamate.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI)

Sample Introduction:

-

A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

The sample is vaporized by heating under high vacuum.

Ionization and Analysis:

-

In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺•).

-

The molecular ion and its fragments are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

Mass Spectrum Interpretation

For this compound (Molecular Weight: 131.13 g/mol ), the EI mass spectrum would be expected to show:

-

Molecular Ion Peak (M⁺•): A peak at m/z = 131.

-

Key Fragmentation Pathways:

-

Loss of the hydroxymethyl radical (•CH₂OH, 31 u) to give a fragment at m/z = 100.

-

Loss of the methyl radical (•CH₃, 15 u) to give a fragment at m/z = 116.

-

Cleavage of the ring can lead to various smaller fragments.

-

Self-Validating System: The presence of the molecular ion peak confirms the molecular weight of the compound. The observed fragmentation pattern should be consistent with the proposed structure, providing further evidence for its identity.

Data Summary and Visualization

Spectroscopic Data Summary Table

| Technique | Key Observations (Expected for this compound) |

| ¹H NMR | Signals for methyl, two methylene groups, hydroxyl, and amide protons with expected chemical shifts and multiplicities. |

| ¹³C NMR | Five distinct carbon signals corresponding to the methyl, quaternary, two methylene, and carbonyl carbons. |

| IR | Strong C=O stretch (~1740 cm⁻¹), broad O-H and N-H stretches, and aliphatic C-H stretches. |

| MS (EI) | Molecular ion peak at m/z = 131 and characteristic fragment ions. |

Molecular Structure and Spectroscopic Workflow

An In-depth Technical Guide to 4-(Hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazolidinone ring system is a cornerstone in modern medicinal chemistry, most famously represented by the antibiotic linezolid.[1][2] These five-membered heterocyclic scaffolds are recognized for their broad spectrum of biological activities and their utility as chiral auxiliaries in asymmetric synthesis.[2][3] This guide focuses on a specific, yet important, derivative: 4-(hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one (CAS Number: 6629-85-2). This compound presents a unique combination of a chiral center, a primary alcohol for further functionalization, and the stable oxazolidinone core, making it a valuable building block for drug discovery and development. This document provides a comprehensive overview of its commercial availability, plausible synthetic routes, and potential applications, offering a technical resource for researchers in the field.

Commercial Availability and Procurement

This compound is available commercially, primarily targeted at the research and development sector. A key supplier is Sigma-Aldrich, which lists the compound under its "AldrichCPR" (Chemicals for Pharmaceutical Research) line.

It is crucial for researchers to note that products under this designation are intended for early-stage discovery. Sigma-Aldrich explicitly states that they do not provide analytical data for this product, and the buyer assumes responsibility for confirming its identity and purity. This underscores the importance of in-house quality control and analytical verification upon receipt of the compound.

Table 1: Commercial Supplier Information for this compound

| Supplier | Product Number | CAS Number | Molecular Formula | Molecular Weight | Notes |

| Sigma-Aldrich | S756229 | 6629-85-2 | C₅H₉NO₃ | 131.13 g/mol | AldrichCPR product line; analytical data not provided by supplier. |

Given the limited number of commercial suppliers and the lack of comprehensive analytical data from the primary vendor, researchers should be prepared to perform their own characterization, such as NMR spectroscopy and mass spectrometry, to ensure the material's suitability for their experimental needs.

Synthesis and Chemical Properties

The general and most common method for forming the 2-oxazolidinone ring from a β-amino alcohol involves reaction with a phosgene equivalent, such as diethyl carbonate.[4] This reaction proceeds via an intramolecular cyclization.

Plausible Synthetic Workflow

The following represents a logical and field-proven workflow for the synthesis of this compound. This protocol is based on established chemical principles for oxazolidinone formation.

Caption: Plausible synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Objective: To synthesize this compound from 2-amino-2-methyl-1,3-propanediol.

Materials:

-

2-amino-2-methyl-1,3-propanediol

-

Diethyl carbonate

-

Sodium methoxide (catalyst)

-

Toluene (solvent)

-

Ethyl acetate (for extraction)

-

Brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-2-methyl-1,3-propanediol and toluene.

-

Catalyst Addition: Add a catalytic amount of sodium methoxide to the mixture.

-

Reagent Addition: Add an excess of diethyl carbonate to the flask.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC). The reaction involves the nucleophilic attack of the amino group on the carbonyl of diethyl carbonate, followed by intramolecular cyclization with the elimination of ethanol.

-

Workup: After completion, cool the reaction mixture to room temperature. Quench the reaction with water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Self-Validation: The identity and purity of the synthesized this compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, and its melting point should be determined. The expected spectral data would show characteristic peaks for the methyl group, the hydroxymethyl group, the methylene groups of the ring, and the carbamate carbonyl.

Applications in Drug Development and Medicinal Chemistry

The oxazolidinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[2] This makes derivatives like this compound highly valuable starting points for the development of new therapeutic agents.

As a Chiral Building Block

The presence of a stereocenter at the 4-position and a readily functionalizable hydroxymethyl group makes this compound an attractive chiral building block. It can be used in the synthesis of more complex molecules where stereochemistry is crucial for biological activity. The hydroxyl group can serve as a handle for introducing various pharmacophores or for linking the molecule to other scaffolds.

Potential Therapeutic Areas

While specific biological activity data for this compound is not extensively published, the broader class of 4,4-disubstituted and other substituted oxazolidinones has shown promise in several therapeutic areas beyond their well-known antibacterial effects. These include:

-

Anticancer Agents: Some 3,4-disubstituted oxazolidin-2-ones have been investigated as constrained ceramide analogs with antileukemic activities.[5]

-

Anti-inflammatory and Analgesic Agents: The modification of the oxazolidinone core has led to compounds with potential anti-inflammatory and analgesic properties.

-

Neurological Disorders: The structural motifs of oxazolidinones have been explored for their potential in treating neurological diseases.[2]

The 4-hydroxymethyl-4-methyl substitution pattern offers a unique steric and electronic profile that could be exploited to modulate the activity and selectivity of new drug candidates in these and other therapeutic areas.

Caption: Potential roles and therapeutic applications of this compound.

Conclusion

This compound is a commercially available yet under-characterized chemical entity with significant potential in drug discovery and development. Its availability from research chemical suppliers provides access to this building block, although researchers must be prepared to conduct their own rigorous analytical validation. The plausible and straightforward synthesis from 2-amino-2-methyl-1,3-propanediol offers a reliable route for obtaining this compound in the laboratory. The inherent structural features of this molecule, namely its chirality and the presence of a functionalizable hydroxyl group on the privileged oxazolidinone scaffold, make it a valuable tool for medicinal chemists exploring a range of therapeutic targets. Further investigation into the specific biological activities of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

-

Fernandes, C. B., Scarim, S. H., Kim, S. H., Wu, J., & Castagnolo, D. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 393-431. [Link]

-

Ouerfelli, O., Tabarki, M. A., Pytkowicz, J., Arfaoui, Y., Brigaud, T., & Besbes, R. (2018). Stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines. Synthetic Communications, 48(17), 2242-2252. [Link]

-

Al-Azemi, T. F., & El-Faham, A. (2015). 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. Polymer Chemistry, 6(36), 6537-6546. [Link]

-

Lee, H. J., Lee, J. W., Kim, H. J., Jeong, S. H., Park, K. H., & Kim, D. K. (2011). 3,4-Disubstituted oxazolidin-2-ones as constrained ceramide analogs with anticancer activities. Bioorganic & Medicinal Chemistry Letters, 21(21), 6484-6488. [Link]

-

ResearchGate. (n.d.). Examples of medicinally important oxazolidinones. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 4-Methyl-1,3-oxazolidin-2-one. Retrieved January 17, 2026, from [Link]

-

Lee, C. H. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 23(10), 2648. [Link]

-

ResearchGate. (n.d.). Enantiopure 4-oxazolin-2-ones and 4-methylene-2-oxazolidinones as chiral building blocks in a divergent asymmetric synthesis of heterocycles. Retrieved January 17, 2026, from [Link]

-

Fujisaki, F., Oishi, M., & Sumoto, K. (2007). Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones. Chemical & Pharmaceutical Bulletin, 55(5), 829-831. [Link]

-

ResearchGate. (n.d.). Table 1: Synthesis of 4-substituted-3-methyl-1,3-oxazolidin-2-ones. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). 2-Amino-1,3-propane diols: A versatile platform for the synthesis of aliphatic cyclic carbonate monomers. Retrieved January 17, 2026, from [Link]

-

Singh, U. P., & Singh, R. K. (2012). Current updates on oxazolidinone and its significance. International Scholarly Research Notices, 2012, 410283. [Link]

-

Le, T. N., Beaudoin, S., & Lau, P. C. (2013). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega, 3(11), 15589-15598. [Link]

-

Le, T. N., Beaudoin, S., & Lau, P. C. K. (2018). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega, 3(11), 15589-15598. [Link]

-

Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 5-(Hydroxymethyl)oxazolidin-2-one. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-Hydroxymethyl-2,4-methanoproline. Retrieved January 17, 2026, from [Link]

-

Kumar, A., Rajput, C. S., & Bhati, S. K. (2008). Synthesis and Pharmacological Evaluation of Azetidin-2-ones and Thiazolidin-4-ones Encompassing Benzothiazole. Indian Journal of Pharmaceutical Sciences, 70(5), 572-577. [Link]

-

Kushch, S. O., Goryaeva, M. V., Burgart, Y. V., Ezhikova, M. A., Kodess, M. I., Slepukhin, P. A., ... & Saloutin, V. I. (2020). Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. Beilstein Journal of Organic Chemistry, 16, 289-301. [Link]

- Google Patents. (n.d.). CN101412705A - Method for synthesizing 2-methyl-2-propyl-1,3-propanediol dimethyl carbonate compound.

-

Moldovan, C. M., Oniga, O., Parvu, A., Tiperciuc, B., Verite, P., Pirnau, A., ... & Oniga, S. (2016). Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. Chemistry Central Journal, 10, 8. [Link]

-

PubChem. (n.d.). (+-)-Ethyl-4-(hydroxymethyl)-2-oxazolidinone. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 4-Benzyl-1,3-oxazolidin-2-one. Retrieved January 17, 2026, from [Link]

Sources

- 1. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3,4-Disubstituted oxazolidin-2-ones as constrained ceramide analogs with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Stereoselective Synthesis of Oxazolidin-2-one Derivatives

Introduction: The Enduring Significance of Chiral Oxazolidin-2-ones

The oxazolidin-2-one scaffold is a cornerstone of modern organic synthesis and medicinal chemistry. These five-membered heterocyclic compounds are not merely synthetic curiosities; they are integral components of numerous pharmaceuticals and serve as powerful tools for achieving high levels of stereocontrol in asymmetric synthesis.[1][2] The antibacterial agent linezolid, which combats multidrug-resistant Gram-positive infections, prominently features this structural motif.[2][3] Beyond their therapeutic applications, chiral oxazolidin-2-ones, particularly the Evans' auxiliaries, have revolutionized the field of asymmetric synthesis by enabling predictable and highly selective carbon-carbon bond formations.[4][5][6][7]

This guide provides an in-depth exploration of the primary strategies for the stereoselective synthesis of oxazolidin-2-one derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying mechanistic principles and practical insights that govern these powerful transformations. We will delve into both classic and contemporary methodologies, from the use of stoichiometric chiral auxiliaries to the elegance of catalytic asymmetric approaches.

Pillar 1: Chiral Auxiliary-Mediated Synthesis: The Evans' Legacy

The use of chiral auxiliaries, temporarily incorporated into a substrate to direct a stereoselective reaction, remains a robust and reliable strategy.[7] Among these, the oxazolidinone-based auxiliaries developed by David A. Evans are preeminent, offering exceptional levels of stereocontrol in a variety of transformations, including aldol, alkylation, and acylation reactions.[4][7][8]

The Principle of Stereochemical Control

The efficacy of Evans' oxazolidinones stems from their ability to enforce a rigid, chelated transition state upon N-acylated derivatives. The substituent at the C4 position of the oxazolidinone ring (derived from a chiral amino alcohol) effectively shields one face of the enolate, directing incoming electrophiles to the opposite, less sterically hindered face. This predictable facial bias is the key to the high diastereoselectivity observed in these reactions.[7][9]

Caption: Mechanism of Evans' Auxiliary-Controlled Alkylation.

Experimental Protocol: Diastereoselective Aldol Reaction

This protocol is a representative example of an Evans' auxiliary-mediated aldol reaction, a cornerstone for constructing chiral β-hydroxy carbonyl compounds, which are precursors to 4,5-disubstituted oxazolidin-2-ones.[1][2]

Materials:

-

(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

-

Propionyl chloride

-

n-Butyllithium (n-BuLi)

-

Di-n-butylboron triflate (Bu₂BOTf)

-

Triethylamine (Et₃N)

-

Aldehyde (e.g., isobutyraldehyde)

-

Anhydrous dichloromethane (DCM) and diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) and sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv.) in anhydrous DCM at 0 °C, add Et₃N (1.2 equiv.) followed by the dropwise addition of propionyl chloride (1.1 equiv.). Stir for 1 hour at 0 °C, then warm to room temperature. Quench with water, separate the organic layer, wash with NaHCO₃ and brine, dry over MgSO₄, and concentrate in vacuo. Purify by flash chromatography to yield the N-propionyl oxazolidinone.

-

Enolization: Dissolve the N-propionyl oxazolidinone (1.0 equiv.) in anhydrous DCM and cool to -78 °C. Add Bu₂BOTf (1.1 equiv.) followed by the dropwise addition of Et₃N (1.2 equiv.). Stir for 30 minutes at -78 °C.

-

Aldol Addition: To the enolate solution, add the aldehyde (1.2 equiv.) dropwise at -78 °C. Stir for 2 hours at -78 °C, then warm to 0 °C and stir for an additional hour.

-

Work-up: Quench the reaction with saturated aqueous NH₄Cl. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

-

Auxiliary Cleavage: The chiral auxiliary can be cleaved under various conditions (e.g., LiOH/H₂O₂, LiBH₄) to yield the chiral product and recover the auxiliary.

Pillar 2: Catalytic Asymmetric Synthesis: The Modern Approach

While chiral auxiliaries are highly effective, they require stoichiometric amounts of the chiral source and additional synthetic steps for attachment and removal. Catalytic asymmetric methods offer a more atom-economical and elegant solution, employing a substoichiometric amount of a chiral catalyst to generate large quantities of enantioenriched product.

Transition Metal-Catalyzed Asymmetric Hydrogenation

A powerful strategy for accessing chiral oxazolidinones is the asymmetric hydrogenation of prochiral 2-oxazolones. This approach directly installs the stereocenter in the final ring system. Ruthenium and Nickel-based catalysts have shown remarkable efficacy in this transformation.[10][11][12]

Mechanism Insight: The catalyst, featuring a chiral ligand, coordinates to the double bond of the 2-oxazolone. Hydrogen is then delivered to one face of the double bond, dictated by the chiral environment of the ligand, leading to the formation of the enantioenriched oxazolidin-2-one.[11][12]

Caption: Workflow for Catalytic Asymmetric Hydrogenation.

Performance of Hydrogenation Catalysts:

| Catalyst System | Substrate Scope | Enantiomeric Excess (ee) | Yield | Reference |

| Ru(II)-NHC | 4-Aryl & 4-Alkyl substituted 2-oxazolones | Up to 96% | Up to 99% | [11][12] |

| Ni-based | 2-Oxazolones | 97% to >99% | 95% - 99% | [10] |

Organocatalysis: A Metal-Free Alternative

Organocatalysis has emerged as a powerful paradigm in asymmetric synthesis, avoiding the use of potentially toxic and expensive metals. For oxazolidinone synthesis, organocatalytic approaches often involve the reaction of epoxides with isocyanates or the utilization of carbon dioxide as a C1 source.[13][14]

One notable strategy involves the use of a supported organocatalyst, such as polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD), for the conversion of epoxy amines into oxazolidinones using CO₂.[13][14] This approach is particularly attractive from a green chemistry perspective, utilizing an abundant and non-toxic C1 source.[13][14]

Representative Protocol: Organocatalytic Cyclization with CO₂

This protocol outlines a continuous flow synthesis, highlighting the practical application of immobilized organocatalysts.

Materials:

-

Polystyrene-supported TBD catalyst

-

Substituted epoxy amine

-

Carbon dioxide (CO₂)

-

Acetonitrile (MeCN) as solvent

-

Packed-bed reactor system

Procedure:

-

Reactor Setup: The polystyrene-supported TBD is packed into a column to create a packed-bed reactor.

-

Reaction Execution: A solution of the epoxy amine in MeCN is passed through the heated reactor under a pressurized atmosphere of CO₂.

-

Product Collection: The eluent from the reactor is collected.

-

Purification: The solvent is removed in vacuo, and the resulting crude product is purified by flash chromatography to yield the desired 2-oxazolidinone.

-

Catalyst Stability: A key advantage of this method is the high stability and recyclability of the immobilized catalyst, which can be used for extended periods without significant loss of activity.[13][14]

Tandem Reactions for Complex Scaffolds

Advanced strategies often employ tandem or cascade reactions to rapidly build molecular complexity. An elegant approach for synthesizing 4,5-disubstituted oxazolidin-2-ones involves a sequence of an asymmetric aldol reaction followed by a modified Curtius or Lossen rearrangement and subsequent intramolecular cyclization.[1][2][15] This methodology provides access to all four possible stereoisomers with excellent diastereocontrol.[15]

Conceptual Workflow:

Caption: Tandem Aldol-Rearrangement-Cyclization Strategy.

This approach has been successfully applied to the concise total synthesis of natural products like (-)-cytoxazone and pharmaceuticals such as linezolid.[1][2][16]

Conclusion and Future Outlook

The stereoselective synthesis of oxazolidin-2-ones has evolved from a reliance on stoichiometric chiral auxiliaries to the adoption of highly efficient and sustainable catalytic methods. While Evans' auxiliaries remain a cornerstone for their reliability and high stereocontrol, the field is increasingly driven by the development of novel catalytic systems that offer improved atom economy and environmental compatibility. Transition metal catalysis, particularly asymmetric hydrogenation, provides a direct and highly enantioselective route to these valuable heterocycles. Concurrently, organocatalysis is paving the way for metal-free transformations and the utilization of green reagents like carbon dioxide.

Future research will likely focus on expanding the scope of catalytic reactions, developing even more active and selective catalysts, and applying these methodologies to the synthesis of increasingly complex and biologically active molecules. The integration of flow chemistry with heterogeneous catalysis, as demonstrated in the organocatalytic synthesis, represents a promising avenue for the scalable and sustainable production of chiral oxazolidin-2-one derivatives.

References

- Concise asymmetric synthesis of Linezolid through c

- Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction.

- Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative.

- Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.

- Efficient Access to Chiral 2-Oxazolidinones via Ni-Catalyzed Asymmetric Hydrogenation: Scope Study, Mechanistic Explanation, and Origin of Enantioselectivity.

- Continuous organocatalytic flow synthesis of 2-substituted oxazolidinones using carbon dioxide. Green Chemistry (RSC Publishing).

- Enantioselective synthesis of 2-oxazolidinones by ruthenium(ii)–NHC-catalysed asymmetric hydrogenation of 2-oxazolones.

- Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Tandem Lossen Rearrangement and Ring Closure of Asymmetric Aldol Adducts. Journal of Organic Chemistry.

- An organocatalytic approach to the construction of chiral oxazolidinone rings and application in the synthesis of antibiotic linezolid and its analogues. PubMed.

- Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.

- Enantioselective synthesis of 2-oxazolidinones by ruthenium(II)

- Chiral auxiliary. Wikipedia.

- Continuous organocatalytic flow synthesis of 2-substituted oxazolidinones using carbon dioxide. Green Chemistry (RSC Publishing).

- Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Tandem Lossen Rearrangement and Ring Closure of Asymmetric Aldol Adducts. PubMed.

- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.

- Chiral Auxiliaries in Asymmetric Synthesis.

Sources

- 1. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. An organocatalytic approach to the construction of chiral oxazolidinone rings and application in the synthesis of antibiotic linezolid and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]